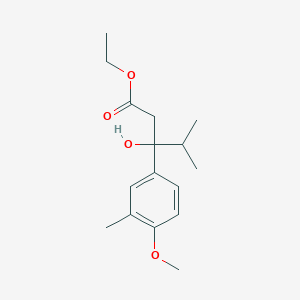

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate” is likely an organic compound that contains a carboxylic ester functional group, a phenyl ring, and a methoxy group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic ester functional group attached to a carbon chain. This chain would also have a phenyl ring substituted with a methoxy group and a methyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the ester group could potentially make it polar, and it might have a relatively high boiling point due to potential for hydrogen bonding .Scientific Research Applications

Molecular Interactions and Structural Analysis

N⋯π and O⋯π Interactions

Research by Zhang et al. (2011) discusses the crystal packing of ethyl compounds, highlighting the significance of N⋯π and O⋯π interactions over "directed" hydrogen bonding. These interactions contribute to understanding molecular assemblies and designing new materials (Zhang, Wu, & Zhang, 2011).

Biocatalysis and Synthetic Applications

Enantioselective Reduction

A study by Żądło et al. (2016) on the enantioselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, using whole-cell biocatalysts, exemplifies the potential of biocatalytic processes for synthesizing stereochemically complex sec-alcohols. This methodology showcases the utility in accessing optically active compounds, highlighting a green chemistry approach to chemical synthesis (Żądło et al., 2016).

Nonlinear Optical Properties

Theoretical Insights into NLO Activities

Kiven et al. (2023) conducted a theoretical analysis on derivatives of ethyl compounds for their nonlinear optical properties using DFT and TD-DFT methods. The study found these compounds to be promising candidates for NLO materials due to their significant hyperpolarizabilities and transparency–nonlinearity trade-offs, suggesting potential applications in optical technologies (Kiven et al., 2023).

Biosynthesis of Chiral Intermediates

Biosynthesis of Optically Pure Esters

Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. The asymmetric reduction by biocatalysis offers a high level of enantioselectivity and yield, demonstrating the importance of microbial enzymes in the production of optically pure compounds (Ye, Ouyang, & Ying, 2011).

Chemical Transformations and Synthetic Methodologies

Aerobic Dimerization

Lvov et al. (2017) described a unique base-induced aerobic dimerization process for creating modifiable photochromic diarylethene precursors. This innovative chemical transformation opens up new pathways for synthesizing compounds with desired properties and functions (Lvov et al., 2017).

properties

IUPAC Name |

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIWARNRYMABHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)